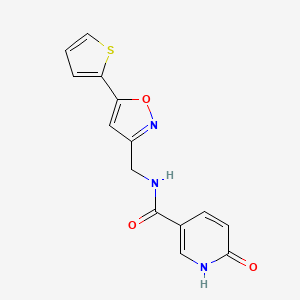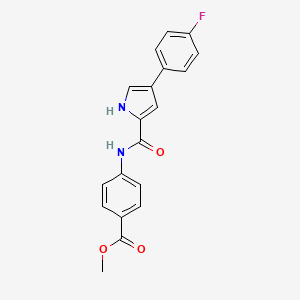
N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural features, including a thiophene ring, an oxalamide group, and a tetrahydroquinoline ring . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . Oxalamide is a functional group containing two amide groups connected by a carbonyl group. Tetrahydroquinoline is a heterocyclic compound consisting of a saturated (tetrahydro-) quinoline core .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be formed through a Paal-Knorr synthesis or a Gewald reaction . The oxalamide group could be introduced through a reaction with oxalic acid . The tetrahydroquinoline ring could be formed through a Povarov reaction or similar .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The thiophene ring is aromatic and would contribute to the overall stability of the molecule . The oxalamide group would likely form hydrogen bonds, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The thiophene ring, for example, might undergo electrophilic aromatic substitution . The oxalamide group could participate in various reactions involving the carbonyl or amide groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiophene ring might make the compound relatively non-polar and soluble in organic solvents .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, also known as N’-(4-ethoxyphenyl)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide:
Anticancer Applications
This compound has shown potential in anticancer research due to its ability to inhibit the growth of various cancer cell lines. The presence of the thiophene and quinoline moieties contributes to its cytotoxic effects, making it a promising candidate for developing new anticancer drugs .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties, particularly against bacterial and fungal pathogens. The thiophene sulfonyl group is known for its antimicrobial efficacy, which can be harnessed to develop new antibiotics or antifungal agents .
Anti-inflammatory Properties
Research indicates that this compound can act as an anti-inflammatory agent. The quinoline structure is often associated with anti-inflammatory activity, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Photodynamic Therapy
The compound’s unique structure makes it a candidate for photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. Its ability to generate reactive oxygen species upon light activation can be harnessed for targeted cancer treatments.
These applications highlight the versatility and potential of N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide in various fields of scientific research. Each application leverages different aspects of its chemical structure, making it a valuable compound for further study and development.
If you have any specific questions or need more details on any of these applications, feel free to ask!
Therapeutic importance of synthetic thiophene Recent strategies in the synthesis of thiophene derivatives Heterocyclization of polarized system: synthesis, antioxidant and anti
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c1-2-31-19-11-9-17(10-12-19)24-22(27)23(28)25-18-8-7-16-5-3-13-26(20(16)15-18)33(29,30)21-6-4-14-32-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEAGUOTNOUFIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)

![4-Methyl-2-{3-[1-(methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B2713014.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)
![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)
![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2713023.png)
![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)
